molecular formula C6H9Cl2N3O B2691910 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride CAS No. 2416233-55-9

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride

Cat. No.: B2691910
CAS No.: 2416233-55-9
M. Wt: 210.06
InChI Key: JKMBFTFWNDHJCA-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of acetamide, featuring a chlorine atom and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride typically involves the reaction of 1-methylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives, including 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride, as anticancer agents. Pyrazole compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound demonstrated notable activity against MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines with reported GI50 values indicating effective growth inhibition .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases associated with cancer proliferation, making it a candidate for further development in targeted cancer therapies .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated:

  • In Vivo Studies : Compounds similar to this have shown efficacy in reducing inflammation in animal models, particularly through mechanisms that involve the inhibition of pro-inflammatory cytokines .
  • Structure-Activity Relationships : Modifications to the pyrazole ring and substituents on the acetamide group have been correlated with enhanced anti-inflammatory activity, suggesting a promising avenue for drug design .

The biological activity of this compound extends beyond anticancer and anti-inflammatory effects:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens:

  • Activity Against Bacteria and Fungi : In vitro studies have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Candida albicans, with structure-activity relationship analyses revealing that specific modifications enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

ModificationEffect on ActivityReference
Electron-donating groups on phenyl ringIncreased cytotoxicity
Substituents on pyrazole ringEnhanced anti-inflammatory activity
Variations in acetamide groupAltered antimicrobial properties

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives, including the target compound, against multiple cancer cell lines. The findings indicated that structural modifications significantly impacted cytotoxicity and selectivity towards specific cancer types, paving the way for further exploration of these compounds in clinical settings .

Case Study 2: Anti-inflammatory Mechanism

In a comparative study examining various pyrazole derivatives for anti-inflammatory activity, it was found that compounds with specific substitutions exhibited superior efficacy in reducing inflammation markers in vivo. This study emphasizes the potential therapeutic applications of this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide
  • 2-Chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide
  • 2-Chloro-N-(1-methyl-1H-pyrazol-4-yl)acetamide;hydrochloride

Uniqueness

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyrazole ring allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

2-Chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a chloroacetamide moiety and a methyl-substituted pyrazole ring, which are known to enhance its pharmacological properties. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

  • Molecular Formula : C₈H₁₁ClN₄O₂
  • Molecular Weight : 230.65 g/mol

This compound features a chloroacetamide functional group, which is reactive and can undergo nucleophilic substitution reactions. The pyrazole ring contributes to the compound's diverse biological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been tested against various cancer cell lines, showing effective cytotoxicity. For instance, studies have demonstrated that similar pyrazole derivatives have IC50 values in the micromolar range against several cancer types:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound's mechanism of action may involve interaction with specific receptors or enzymes involved in cancer pathways, potentially leading to targeted therapies.

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated, revealing effectiveness against various bacterial strains. A study assessed its antibacterial properties using standard strains:

Bacterial StrainZone of Inhibition (mm)Reference
E. coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)35
Staphylococcus aureus (ATCC 25923)36

These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. For example:

  • Study on Pyrazole Derivatives : A review highlighted recent advancements in drug design involving pyrazole derivatives as anticancer agents. The study emphasized their potential due to structural modifications that enhance biological activity .
  • Antimicrobial Screening : A comprehensive screening of chloroacetamides indicated excellent antibacterial and antifungal activity across various strains, reinforcing the therapeutic potential of compounds like this compound .

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in disease progression, such as:

  • Enzyme Inhibition : Potential inhibition of kinases or other enzymes crucial for cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors that modulate cellular responses in cancer and inflammation pathways.

Understanding these interactions at a molecular level could lead to optimized pharmacological profiles and reduced side effects .

Properties

IUPAC Name

2-chloro-N-(1-methylpyrazol-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O.ClH/c1-10-4-5(3-8-10)9-6(11)2-7;/h3-4H,2H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEHEVOPLNGWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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